(3-fluoro-5-nitrophenyl)hydrazine hydrochloride
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Overview
Description
(3-fluoro-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6ClFN3O2 It is a derivative of hydrazine, featuring a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
3-fluoro-5-nitroaniline+hydrazine hydrate+HCl→(3-fluoro-5-nitrophenyl)hydrazine hydrochloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products
Reduction: 3-amino-5-nitrophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
(3-fluoro-5-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable hydrazones with carbonyl-containing biomolecules.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-fluoro-5-nitrophenyl)hydrazine hydrochloride is primarily related to its ability to form hydrazones with carbonyl compounds. This reaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain a fluorine atom and are used in pharmaceutical and agrochemical applications.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Known for their anticancer properties and structural similarity to (3-fluoro-5-nitrophenyl)hydrazine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
2763750-48-5 |
---|---|
Molecular Formula |
C6H7ClFN3O2 |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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